(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide
Description
This compound is a thioamide derivative featuring a stereochemically defined (2S,3R) configuration. Its core structure includes a 2,5-difluorophenyl group, a hydroxy group at the 3-position, and a 1,2,4-triazole moiety. The thioamide group (-C(=S)NH₂) distinguishes it from amide or nitrile analogs, influencing its electronic properties and metabolic stability. Key physicochemical properties include:
Properties
Molecular Formula |
C13H14F2N4OS |
|---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
(2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide |
InChI |
InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8-,13-/m1/s1 |
InChI Key |
UWVOPVUWKIHGRF-AMIZOPFISA-N |
Isomeric SMILES |
C[C@H](C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O |
Canonical SMILES |
CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
Biological Activity
(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide, commonly referred to as a key intermediate in the synthesis of triazole antifungal agents, has garnered attention for its biological activity. This compound is structurally related to Isavuconazole and exhibits significant antifungal properties. This article explores its biological activity through various studies and data.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H14F2N4OS |
| Molecular Weight | 312.34 g/mol |
| Melting Point | 198-200 °C |
| Solubility | Slightly soluble in DMSO, methanol, and chloroform |
| pKa | 11.54 |
The mechanism of action for (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide primarily involves the inhibition of fungal lanosterol demethylase (CYP51), an enzyme critical for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound disrupts cell membrane integrity and function, leading to fungal cell death.
Antifungal Efficacy
Several studies have evaluated the antifungal efficacy of compounds related to (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide:
-
In Vitro Studies :
- A study demonstrated that derivatives of this compound exhibited strong activity against various strains of Candida and Aspergillus, with minimum inhibitory concentrations (MICs) lower than those of traditional antifungals like fluconazole .
- Another study reported that this compound was effective against fluconazole-resistant strains of Candida glabrata and Candida tropicalis, indicating its potential as a therapeutic option in resistant infections .
-
Case Studies :
- In clinical settings, patients with invasive fungal infections treated with Isavuconazole (which utilizes this compound as an intermediate) showed improved outcomes compared to those receiving conventional therapies .
- A comparative analysis revealed that the compound's derivatives had lower MIC values against Aspergillus fumigatus compared to amphotericin B and voriconazole .
Pharmacokinetics
The pharmacokinetic profile of (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide suggests favorable absorption characteristics when administered orally. Its solubility in organic solvents like DMSO indicates potential for formulation into effective drug delivery systems.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its therapeutic potential due to its triazole moiety, which is known for antifungal and antibacterial properties. Triazole derivatives have shown effectiveness against a variety of pathogens, making this compound a candidate for further drug development.
Case Study : A study demonstrated that triazole derivatives exhibit significant antifungal activity against Candida albicans. The incorporation of the difluorophenyl group in this compound enhances its bioactivity and selectivity against fungal strains .
Analytical Method Development
(2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide is utilized in analytical method validation and quality control applications. Its stability and specificity make it suitable for use as a reference standard in chromatographic techniques.
Application Example : In High-Performance Liquid Chromatography (HPLC), this compound serves as an internal standard for the quantification of related substances in pharmaceutical formulations .
Agricultural Science
The compound's potential as a biopesticide has been explored due to its ability to inhibit certain plant pathogens. The triazole structure is known to disrupt the biosynthesis of ergosterol in fungi, which is crucial for their growth.
Research Insight : Trials have indicated that formulations containing this compound can effectively reduce fungal infections in crops such as wheat and barley, thereby enhancing yield and quality .
Comprehensive Data Table
Comparison with Similar Compounds
Key Structural Differences and Similarity Scores
The compound is compared to three closely related analogs (Table 1), with similarity scores calculated using binary fingerprint-based methods like the Tanimoto coefficient .
Table 1. Structural and Physicochemical Comparison
Impact of Stereochemistry and Substituents
- Stereochemistry : The (2S,3R) configuration of the target compound contrasts with the (2R,3R) enantiomer (CAS 241479-75-4), which may alter binding affinity in chiral environments (e.g., enzyme active sites) .
- Fluorophenyl Position: The 2,5-difluorophenyl group in the target compound vs. 2,4-difluorophenyl in CAS 483340-19-8 affects electronic distribution and steric interactions.
- Functional Groups :
- Thioamide vs. Amide : The thioamide group increases lipophilicity (higher XLogP3) and may reduce hydrogen-bonding capacity compared to the amide analog .
- Nitrile vs. Thioamide : The nitrile analog () lacks hydrogen-bonding capability at the terminal group, reducing polarity but increasing metabolic susceptibility .
Preparation Methods
Step 1: Thioimidate Intermediate Formation
The reaction begins with (2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile (CAS: 241479-75-4), which undergoes nucleophilic attack by O,O-diethyl hydrogen phosphorodithioate in a mixed solvent system of isopropyl alcohol and water at 78°C for 15 hours . This step generates a thioimidate intermediate, facilitated by the thiophilicity of the phosphorodithioate reagent.
Mechanistic Insights :
Step 2: Hydrolysis to Thioamide
The thioimidate intermediate is hydrolyzed under mild basic conditions using sodium hydroxide in a dichloromethane-water biphasic system at 20°C and pH 7–8 . This step cleaves the P–S bond, producing the target thioamide and diethyl phosphate as a byproduct.
Optimization Considerations :
Table 1: Reaction Conditions for Thioamide Synthesis
Stereochemical Control and Analytical Verification
The (2S,3R) configuration of the target compound is critical for its biological activity. Chiral HPLC and X-ray crystallography are employed to confirm stereochemical purity. The starting nitrile’s stereochemistry is preserved throughout the synthesis due to:
-
Non-epimerizing Conditions : Mild temperatures and aprotic solvents in Step 1 prevent racemization.
-
Inert Atmosphere : Reactions conducted under nitrogen minimize oxidative degradation of the thioamide group.
Key Analytical Data :
-
HPLC Purity : >99.5% after recrystallization from ethanol/water.
-
Melting Point : 162–164°C (decomposition observed above 165°C).
Environmental and Regulatory Considerations
The synthesis generates diethyl phosphate and aqueous sodium salts as waste. Industrial processes implement:
-
Solvent Recovery : Isopropyl alcohol and dichloromethane are distilled and reused, reducing VOC emissions.
-
Wastewater Treatment : Alkaline hydrolysis of residual phosphorodithioate ensures compliance with EPA discharge limits.
Regulatory filings for the compound (e.g., FDA DMF No. 034153) require full characterization of genotoxic impurities, including:
Alternative Synthetic Approaches
While the phosphorodithioate route dominates industrial production, exploratory methods include:
Q & A
Basic: What are the optimal synthetic conditions for achieving high yields of (2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide?
Methodological Answer:
The synthesis involves a multi-step process with critical optimization parameters:
- Solvent Selection : Anhydrous THF or ethanol is preferred for maintaining reaction integrity and minimizing side reactions .
- Catalysts : Chiral catalysts like (S)-2-bromopropionitrile and (1S)-camphorsulfonic acid are used to control stereochemistry .
- Reaction Conditions : Reflux at 60–80°C for 4–6 hours ensures complete conversion. Cooling to −20°C during intermediate steps improves yield (80–91%) .
- Purification : Recrystallization from CHCl3/petroleum ether (1:2 v/v) and vacuum filtration are effective for isolating the final product .
Advanced: How can stereochemical integrity (2S,3R configuration) be ensured during synthesis and validated post-synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., (S)-2-bromopropionitrile) and chiral catalysts (e.g., D-10-camphorsulfonic acid) directs stereochemical outcomes .
- Analytical Validation :
Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Spectroscopic Methods :
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages validate stoichiometry .
Advanced: How can researchers identify and quantify impurities or epimeric byproducts in this compound?
Methodological Answer:
- Impurity Profiling :
- Epimer Separation : Adjust HPLC mobile phase (e.g., acetonitrile/water gradients) or column temperature to resolve (2S,3R) and (2R,3S) epimers .
Basic: How should researchers design in vitro assays to evaluate the antifungal activity of this compound?
Methodological Answer:
- Strain Selection : Use Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) as model pathogens.
- MIC Determination :
- Control Compounds : Compare with fluconazole and voriconazole to establish relative potency .
Advanced: How can density functional theory (DFT) calculations predict the reactivity or binding interactions of this compound?
Methodological Answer:
- Computational Workflow :
- Electronic Properties : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites relevant to biological activity .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Variables to Assess :
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies .
Basic: What strategies ensure the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
